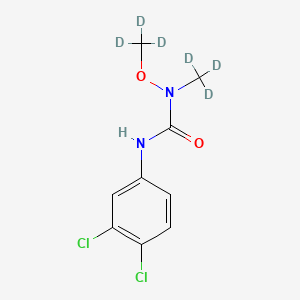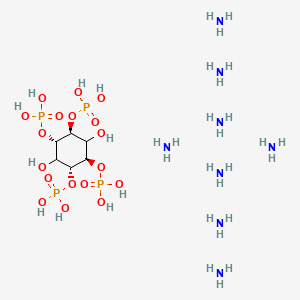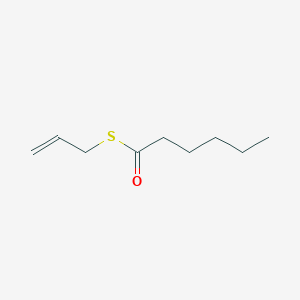
ENMD 547-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ENMD 547-d8 is a deuterium-labeled form of ENMD 547, which is a selective antagonist for Protease-Activated Receptor 2 (PAR-2). This compound is primarily used in scientific research for its ability to inhibit specific signaling pathways, making it valuable in the study of various biological processes and diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ENMD 547-d8 involves the incorporation of deuterium atoms into the molecular structure of ENMD 547. The process typically includes the following steps:
Deuterium Exchange Reaction: This involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Coupling Reactions: The deuterated intermediates are then coupled with other chemical entities to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: ENMD 547-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
ENMD 547-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference material for chemical identification, qualitative, and quantitative analysis.
Biology: Employed in the study of metabolic pathways and biological processes involving PAR-2.
Medicine: Investigated for its potential therapeutic effects in diseases where PAR-2 is implicated, such as inflammation and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PAR-2
Mechanism of Action
ENMD 547-d8 exerts its effects by selectively antagonizing Protease-Activated Receptor 2 (PAR-2). This receptor is involved in various signaling pathways that regulate inflammation, pain, and cancer progression. By inhibiting PAR-2, this compound can modulate these pathways, leading to reduced inflammation and tumor growth. The molecular targets and pathways involved include the inhibition of calcium signaling and other downstream effectors .
Comparison with Similar Compounds
ENMD 547: The non-deuterated form of ENMD 547-d8, also a selective PAR-2 antagonist.
Other PAR-2 Antagonists: Compounds such as GB88 and I-343, which also inhibit PAR-2.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research applications where detailed analysis of metabolic pathways is required .
Properties
CAS No. |
1795025-33-0 |
|---|---|
Molecular Formula |
C15H30BrN3O2 |
Molecular Weight |
372.377 |
IUPAC Name |
6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide |
InChI |
InChI=1S/C15H29N3O2.BrH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H/i8D2,9D2,10D2,11D2; |
InChI Key |
CXPUAJQIKBLGIR-KTSBLNPMSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Br |
Synonyms |
6-Amino-1-[4-(3-methyl-1-oxobutyl)-1-piperazinyl]-1-hexanone-d8 Hydrobromide; 1-(6-Amino-1-oxohexyl)-4-(3-methyl-1-oxobutyl)piperazine-d8 Monohydrobromide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B588697.png)
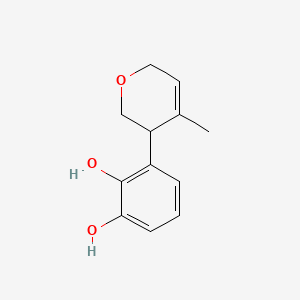

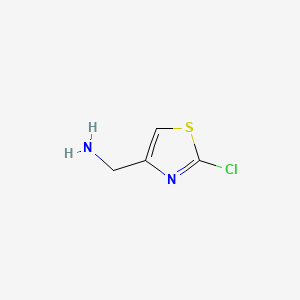

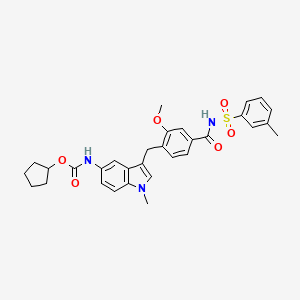
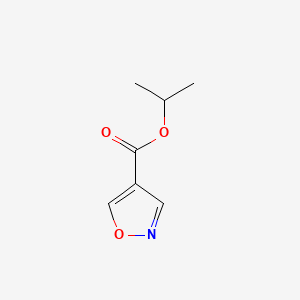

![[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-6-hydroxy-7,11-dimethyl-9,16-dioxo-4-prop-1-en-2-yl-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-5-yl] acetate](/img/structure/B588713.png)
